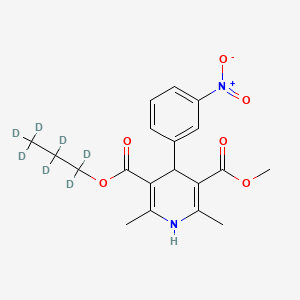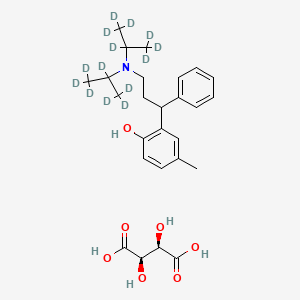
(rac)-Tolterodine-d14 (tartrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(rac)-Tolterodine-d14 (tartrate) is a deuterated form of tolterodine, a medication used to treat overactive bladder. The compound is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. The tartrate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-Tolterodine-d14 (tartrate) involves several steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the tolterodine molecule. This can be achieved through catalytic hydrogenation using deuterium gas.
Formation of the Racemic Mixture: The deuterated tolterodine is then resolved into its enantiomers using chiral chromatography or crystallization techniques.
Tartrate Salt Formation: The resolved enantiomers are reacted with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production of (rac)-Tolterodine-d14 (tartrate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Deuteration: Using a deuterium source and a suitable catalyst to introduce deuterium atoms.
Chiral Resolution: Employing high-performance liquid chromatography (HPLC) or other chiral separation techniques.
Salt Formation: Reacting the resolved enantiomers with tartaric acid under controlled conditions to form the tartrate salt.
Analyse Des Réactions Chimiques
Types of Reactions
(rac)-Tolterodine-d14 (tartrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tolterodine derivatives.
Applications De Recherche Scientifique
(rac)-Tolterodine-d14 (tartrate) has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and excretion of tolterodine in the body.
Drug Development: Helps in the development of new drugs for overactive bladder treatment.
Biological Research: Used in studies to understand the mechanism of action of tolterodine and its effects on the bladder.
Industrial Applications: Employed in the synthesis of other deuterated compounds for pharmaceutical use.
Mécanisme D'action
(rac)-Tolterodine-d14 (tartrate) exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors in the bladder. This inhibits the action of acetylcholine, leading to relaxation of the bladder muscles and reduction in urinary frequency and urgency. The molecular targets include muscarinic receptors M2 and M3, which are involved in bladder contraction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolterodine: The non-deuterated form of the compound.
Fesoterodine: Another antimuscarinic agent used for overactive bladder.
Oxybutynin: A similar compound with antimuscarinic properties.
Uniqueness
(rac)-Tolterodine-d14 (tartrate) is unique due to the presence of deuterium atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterpart. This can result in improved efficacy and reduced side effects.
Propriétés
Formule moléculaire |
C26H37NO7 |
|---|---|
Poids moléculaire |
489.7 g/mol |
Nom IUPAC |
2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i1D3,2D3,3D3,4D3,16D,17D; |
Clé InChI |
TWHNMSJGYKMTRB-GPSUCFBESA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



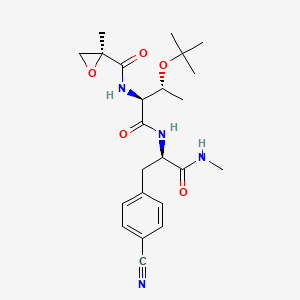
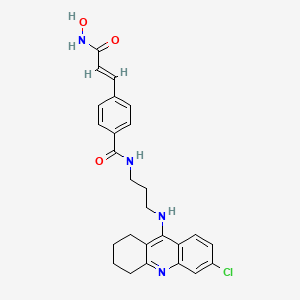

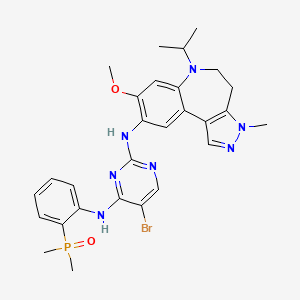
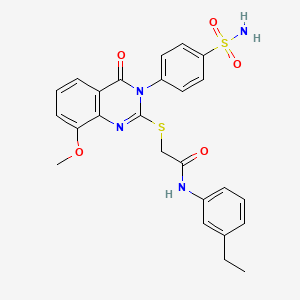
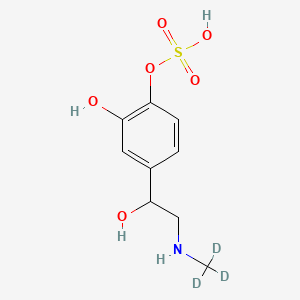
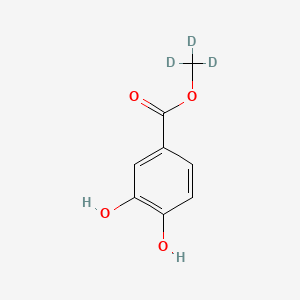
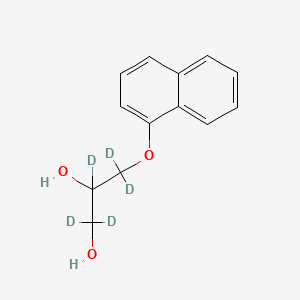


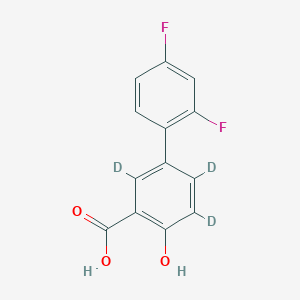
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
